molecular formula C15H14N4S B2914832 3-(1H-imidazol-1-yl)-6-((1-phenylethyl)thio)pyridazine CAS No. 1351645-12-9

3-(1H-imidazol-1-yl)-6-((1-phenylethyl)thio)pyridazine

Cat. No.: B2914832
CAS No.: 1351645-12-9
M. Wt: 282.37
InChI Key: GILHJJKVPSTHTG-UHFFFAOYSA-N
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Description

3-(1H-imidazol-1-yl)-6-((1-phenylethyl)thio)pyridazine is a heterocyclic compound that features both imidazole and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-yl)-6-((1-phenylethyl)thio)pyridazine typically involves the formation of the imidazole and pyridazine rings followed by their functionalization. One common method involves the reaction of 3-chloropyridazine with 1-phenylethylthiol in the presence of a base to form the thioether linkage. This intermediate is then reacted with imidazole under suitable conditions to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the development of continuous flow processes to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-1-yl)-6-((1-phenylethyl)thio)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitrated or halogenated imidazole derivatives

Scientific Research Applications

3-(1H-imidazol-1-yl)-6-((1-phenylethyl)thio)pyridazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-yl)-6-((1-phenylethyl)thio)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or hydrogen bond donors/acceptors, while the pyridazine ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-imidazol-1-yl)pyridazine: Lacks the thioether linkage, which may affect its reactivity and binding properties.

    6-(1-phenylethylthio)pyridazine: Lacks the imidazole ring, which may reduce its ability to interact with certain molecular targets.

    3-(1H-imidazol-1-yl)-6-methylpyridazine: Contains a methyl group instead of the thioether linkage, which may alter its chemical and physical properties.

Uniqueness

3-(1H-imidazol-1-yl)-6-((1-phenylethyl)thio)pyridazine is unique due to the presence of both the imidazole and pyridazine rings, as well as the thioether linkage

Properties

IUPAC Name

3-imidazol-1-yl-6-(1-phenylethylsulfanyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4S/c1-12(13-5-3-2-4-6-13)20-15-8-7-14(17-18-15)19-10-9-16-11-19/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILHJJKVPSTHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC2=NN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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